molecular formula 2C5H5.H4Ti B074037 Dicyclopentadienyltitanium CAS No. 1271-29-0

Dicyclopentadienyltitanium

Cat. No. B074037
Key on ui cas rn: 1271-29-0
M. Wt: 178.05 g/mol
InChI Key: PESYEWKSBIWTAK-UHFFFAOYSA-N
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Patent
US08026257B2

Procedure details

General Note: The reaction was run in such a way as to minimize exposure to light. Reactions were run under a layer of foil to block light and the lab lights were turned off while manipulating the reaction mixtures. To a suspension of titanocenedichloride (4.33 g, 17 mmol) in toluene (141 mL) at 0° C. was added methyllithium (1.6M in diethyl ether, 26.5 mL, 42.5 mmol) dropwise. The reaction was stirred at 0° C. for 1 h. The reaction was quenched by addition of 70 mL of a 6% ammonium chloride solution. The resulting heterogeneous mixture was vigorously stirred for 15 min at 0° C. prior to separation of the layers. The heterogeneous mixture was filtered through a course frit and added to the sep funnel. The layers were separated and the organic layer dried over magnesium sulfate. The solution was filtered and treated with (1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate (3.5 g, 5.7 mmol) and N-cyclohexyl-N-methylcyclohexanamine (0.61 mL, 2.8 mmol) and the mixture concentrated to ˜⅓ its volume. The bath temperature was maintained at 30° C. while reaction mixture was being concentrated. The reaction flask was flushed with a stream of nitrogen and fitted with a reflux condenser (which had also been flushed with a stream of nitrogen for some time) and the resulting solution was placed in an oil bath preheated to 80° C. The bath temperature was set to 80° C. and stirred at that temperature (start=11 AM). After 9 h, heating was discontinued and the reaction allowed to stir at room temperature overnight. The reaction was concentrated to remove ˜½ of the toluene. The reaction was diluted with 100 mL of hexanes to precipitate some of the titanocenes with stirring. To decompose the remaining titanocene, silica gel (10 g) was added as a solid with vigorous stirring to the suspension at 0° C. The ice bath was removed and stirring continued for 15 min. The resulting suspension was filtered and the resulting pad washed with 25% ethyl acetate/n-hexane. The mother liquor was concentrated and loaded onto a silica gel column (10% ethyl acetate/n-hexane). After several volumes at 10%, the gradient was ramped to 25% ethyl acetate/n-hexane to give the product with significant levels of titanocene byproducts by TLC. All of the fractions that contained product were concentrated and repurified by column chromatography (10% ethyl acetate/n-hexane→25% ethyl acetate/n-hexane) to give 3.06 g (88%) as a very faint yellow solid. 1H-NMR (CDCl3, 500 MHz) δ 8.05 (s, 1H), 7.58 (d, J=1.8 Hz, 1H), 7.44 (dd, J=8.9, 5.5 Hz, 2H), 7.33 (d, J=1.8 Hz, 1H), 7.10 (dd, J=8.9, 8.5 Hz, 2H), 5.95 (d, J=2.1 Hz, 1H), 5.69 (s, 2H), 4.59 (d, J=2.1 Hz, 1H), 3.83 (s, 2H), 3.80 (bs, 2H), 3.64 (t, J=8.6 Hz, 2H), 3.10 (m, 2H), 2.31 (m, 2H), 1.99 (m, 2H), 1.45 (s, 9H), 0.93 (t, J=8.2 Hz, 2H), −0.04 (s, 9H); 13C NMR (126 MHz, CDCl3) δ ppm 161.6 (d, J=246 Hz), 155.0, 144.3, 138.21, 138.19, 128.9 (d, J=8.6 Hz), 127.8, 126.9, 124.7, 123.6, 122.4, 119.2, 115.5 (d, J=20 Hz), 90.0, 82.0, 79.6, 75.8, 67.8, 41.1, 40.2 (br), 32.5, 28.6, 17.9, −1.4. Mass spec.: 616.36 (MH)+.
Quantity
4.33 g
Type
reactant
Reaction Step One
Quantity
141 mL
Type
solvent
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Name
(1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
0.61 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[CH-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH-:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[Ti+2:13].C[Li].ClC1C=C(C(OCC2(C3C=CC(F)=CC=3)CCN(C(OC(C)(C)C)=O)CC2)=O)C2C(=CN(COCC[Si](C)(C)C)N=2)C=1.C1(N(C)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1>[CH-:3]1[CH:7]=[CH:6][CH:5]=[CH:4]1.[CH-:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1.[Ti+2:13] |f:0.1.2.3.4,9.10.11|

Inputs

Step One
Name
Quantity
4.33 g
Type
reactant
Smiles
[Cl-].[Cl-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]
Name
Quantity
141 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
26.5 mL
Type
reactant
Smiles
C[Li]
Step Three
Name
(1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl)methyl 5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazole-7-carboxylate
Quantity
3.5 g
Type
reactant
Smiles
ClC1=CC2=CN(N=C2C(=C1)C(=O)OCC1(CCN(CC1)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F)COCC[Si](C)(C)C
Name
Quantity
0.61 mL
Type
reactant
Smiles
C1(CCCCC1)N(C1CCCCC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixtures
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 70 mL of a 6% ammonium chloride solution
STIRRING
Type
STIRRING
Details
The resulting heterogeneous mixture was vigorously stirred for 15 min at 0° C.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to separation of the layers
FILTRATION
Type
FILTRATION
Details
The heterogeneous mixture was filtered through a course frit
ADDITION
Type
ADDITION
Details
added to the sep funnel
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated
TEMPERATURE
Type
TEMPERATURE
Details
The bath temperature was maintained at 30° C. while reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was being concentrated
CUSTOM
Type
CUSTOM
Details
The reaction flask was flushed with a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
fitted with a reflux condenser (which
CUSTOM
Type
CUSTOM
Details
had also been flushed with a stream of nitrogen for some time) and the resulting solution
CUSTOM
Type
CUSTOM
Details
was placed in an oil bath
CUSTOM
Type
CUSTOM
Details
preheated to 80° C
CUSTOM
Type
CUSTOM
Details
was set to 80° C.
STIRRING
Type
STIRRING
Details
stirred at that temperature (start=11 AM)
WAIT
Type
WAIT
Details
After 9 h
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to remove ˜½ of the toluene
ADDITION
Type
ADDITION
Details
The reaction was diluted with 100 mL of hexanes
CUSTOM
Type
CUSTOM
Details
to precipitate some of the titanocenes
STIRRING
Type
STIRRING
Details
with stirring
ADDITION
Type
ADDITION
Details
was added as a solid
STIRRING
Type
STIRRING
Details
with vigorous stirring to the suspension at 0° C
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
the resulting pad washed with 25% ethyl acetate/n-hexane
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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